molecular formula C18H23N3O2S B6707231 N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methylsulfanylbenzamide

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methylsulfanylbenzamide

Cat. No.: B6707231
M. Wt: 345.5 g/mol
InChI Key: PZJNELUTTSDJEC-HOCLYGCPSA-N
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Description

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methylsulfanylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, an oxane ring, and a benzamide moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-3-21-11-10-19-17(21)16-14(8-6-12-23-16)20-18(22)13-7-4-5-9-15(13)24-2/h4-5,7,9-11,14,16H,3,6,8,12H2,1-2H3,(H,20,22)/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJNELUTTSDJEC-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2C(CCCO2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1[C@@H]2[C@H](CCCO2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methylsulfanylbenzamide typically involves multiple steps, starting with the preparation of the oxane ring and the imidazole ring. The oxane ring can be synthesized through a cyclization reaction, while the imidazole ring is often prepared via a condensation reaction involving an aldehyde and an amine. The final step involves coupling the oxane and imidazole rings with the benzamide moiety under specific reaction conditions, such as the use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methylsulfanylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired product.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted benzamides.

Scientific Research Applications

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methylsulfanylbenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical studies to investigate protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methylsulfanylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a binding site for metal ions, while the benzamide moiety can interact with proteins through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and imidazole-containing molecules, such as:

  • N-(2-methylsulfanylphenyl)-2-(1-ethylimidazol-2-yl)acetamide
  • N-(2-methylsulfanylphenyl)-2-(1-methylimidazol-2-yl)oxan-3-yl

Uniqueness

What sets N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methylsulfanylbenzamide apart is its unique combination of an oxane ring, an imidazole ring, and a benzamide moiety.

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